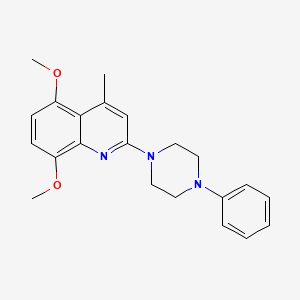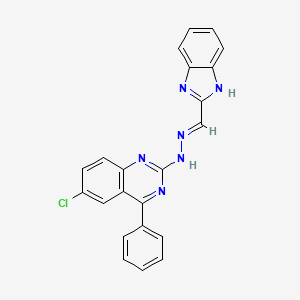
5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as L-745,870, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline involves its selective antagonism of the dopamine D4 receptor. This receptor is primarily expressed in the prefrontal cortex, where it plays a critical role in regulating cognitive and emotional processes. Antagonism of this receptor has been shown to improve cognitive function and reduce symptoms of certain neurological disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to have several biochemical and physiological effects. It has been reported to improve cognitive function and memory in animal models, which is consistent with its selective antagonism of the dopamine D4 receptor. Additionally, it has been shown to reduce anxiety and depression-like behavior in animal models, which is likely due to its affinity for the serotonin 5-HT1B receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to selectively target this receptor and study its effects on cognitive and emotional processes. Additionally, its affinity for the serotonin 5-HT1B receptor provides an opportunity to study the interactions between these two receptors and their effects on anxiety and depression.
One limitation of using 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline in lab experiments is its relatively low solubility in water. This can make it difficult to administer to animals or use in certain experimental setups. Additionally, its selectivity for the dopamine D4 receptor may limit its use in studying other neurological disorders that involve different receptors.
Direcciones Futuras
There are several future directions for the study of 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One potential area of research is the development of more selective and potent analogs of this compound. This could lead to the discovery of new treatments for neurological disorders such as schizophrenia and ADHD.
Another area of future research is the study of the interactions between the dopamine D4 receptor and other neurotransmitter systems. This could provide insight into the complex mechanisms underlying cognitive and emotional processes and lead to the development of more effective treatments for neurological disorders.
Conclusion:
5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the dopamine D4 receptor and affinity for the serotonin 5-HT1B receptor make it a valuable tool for studying the interactions between these two receptors and their effects on cognitive and emotional processes. While there are limitations to its use in lab experiments, the development of more selective and potent analogs could lead to the discovery of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline involves the reaction of 2-methyl-4,5-dimethoxyaniline with 4-phenylpiperazine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroquinoline to yield the final product. This synthesis method has been reported in several research articles and has been optimized for improved yield and purity.
Aplicaciones Científicas De Investigación
5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D4 receptor, which is involved in several neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Additionally, it has been reported to have affinity for the serotonin 5-HT1B receptor, which is implicated in anxiety and depression.
Propiedades
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-15-20(23-22-19(27-3)10-9-18(26-2)21(16)22)25-13-11-24(12-14-25)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDWXPBPVOHEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5985694.png)
![{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetic acid](/img/structure/B5985707.png)
![2-methyl-5-(4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5985712.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5985719.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5985721.png)

![2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5985724.png)

![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B5985753.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)

![5-(2-furyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5985793.png)
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)